molecular formula C15H14O B1312359 4-Benzyloxystyrene CAS No. 36438-64-9

4-Benzyloxystyrene

Cat. No. B1312359
CAS No.: 36438-64-9
M. Wt: 210.27 g/mol
InChI Key: KZZFTQRVWYBBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06111133

Procedure details

Approximately 10 gs (6.17×10-2 moles) of 4-acetoxystyrene was added to a 25 wt % solution of TMAH (51 mL). After 15 minutes of stirring a clear yellowish solution was obtained. About 10.6 gs (6.17×10-2 moles) of benzyl bromide was added to this solution with stirring. Slow formation of product crystals was observed. Reaction was complete as seen by thin layer chromatography after about 5 hours. The crystals were filtered-off, washed with distilled water, and sucked dry. In this way, 10.5 gs (81% yield) of pure desired product was obtained. Analysis of the product indicated:
Quantity
0.0617 mol
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
0.0617 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)[CH3:2].C[N+](C)(C)C.[OH-].C(Br)[C:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)[C:2]1[CH:24]=[CH:25][CH:20]=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.0617 mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
51 mL
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Two
Name
Quantity
0.0617 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes of stirring a clear yellowish solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
as seen by thin layer chromatography after about 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
sucked dry

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.